4-chloro-5-methoxy-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC15968409
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNO2 |
|---|---|
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 4-chloro-5-methoxy-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H8ClNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3 |
| Standard InChI Key | HQOCPGOGWXFIHG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC=C2C=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule consists of an indole core (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) modified at three positions:
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C3: A formyl (-CHO) group, which introduces electrophilic reactivity.
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C4: A chloro (-Cl) substituent, an electron-withdrawing group that influences electronic distribution and intermolecular interactions.
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C5: A methoxy (-OCH₃) group, an electron-donating substituent that enhances solubility and modulates bioactivity.
The interplay between the electron-withdrawing chloro and electron-donating methoxy groups creates a polarized electronic environment, potentially enhancing interactions with biological targets such as enzymes or microbial cell membranes .
Physicochemical Characteristics
While experimental data specific to 4-chloro-5-methoxy-1H-indole-3-carbaldehyde are scarce, properties can be extrapolated from structurally similar compounds:
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde can be achieved through two primary routes:
Vilsmeier-Haack Formylation
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Starting Material: 4-Chloro-5-methoxyindole.
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Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
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Mechanism: Electrophilic substitution at C3, facilitated by the indole’s inherent reactivity.
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Reaction:
Spectroscopic Characterization
Key spectral data for analogous compounds provide insights into expected patterns:
Infrared (IR) Spectroscopy
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C=N Stretch: 1530–1540 cm⁻¹ (moderate, imine linkage).
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OCH₃ Bend: 1250–1270 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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H3 (aldehyde proton): δ 9.8–10.2 ppm (singlet).
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H4 (adjacent to Cl): δ 7.8–8.0 ppm (downfield shift due to Cl’s -I effect).
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OCH₃: δ 3.8–3.9 ppm (singlet).
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¹³C NMR:
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C=O: δ 190–195 ppm.
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C-Cl: δ 125–130 ppm.
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Biological Activity and Applications
Antifungal Activity
Indole-3-carbaldehyde derivatives with nitro or methoxy substituents demonstrate moderate activity against Candida albicans . The chloro-methoxy combination in this compound could synergistically disrupt fungal ergosterol biosynthesis.
Antioxidant Properties
Methoxy groups are known to scavenge free radicals. Quantum mechanical calculations (DFT/B3LYP) predict a high HOMO-LUMO gap (~4.5 eV) for this derivative, indicating potential redox activity .
Computational Insights
Density Functional Theory (DFT) studies on analogous compounds reveal:
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Geometric Optimization: The cis-E configuration is energetically favored in both gas and solvent phases (acetone/DMSO) .
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Frontier Molecular Orbitals: Electron density localized on the indole ring and formyl group, suggesting nucleophilic attack sites.
Industrial and Pharmacological Relevance
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Pharmaceutical Intermediate: Useful for synthesizing semicarbazones and thiosemicarbazones with enhanced bioactivity.
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Agrochemicals: Potential as a lead compound for antifungal agents in crop protection.
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